molecular formula C9H16O3 B1266830 Amyl Acetoacetate CAS No. 6624-84-6

Amyl Acetoacetate

Cat. No. B1266830
CAS RN: 6624-84-6
M. Wt: 172.22 g/mol
InChI Key: IDZAUPYMMSSVHP-UHFFFAOYSA-N
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Description

Amyl Acetoacetate, also known as Acetoacetic Acid Pentyl Ester or Pentyl Acetoacetate, is a chemical compound with the molecular formula C9H16O3 . It is a colorless to light yellow clear liquid .


Synthesis Analysis

The synthesis of Amyl Acetoacetate, or n-Amyl Acetate, has been studied in the context of esterification processes. The esterification reaction of acetic acid and n-amyl alcohol in a pilot plant catalytic distillation column with a decanter was evaluated . A novel catalytic packing, seepage catalytic packing internal (SCPI), was applied in this study .


Molecular Structure Analysis

The molecular structure of Amyl Acetoacetate consists of 9 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . The molecular weight is 172.22 g/mol .


Chemical Reactions Analysis

Amyl Acetoacetate is involved in various chemical reactions. For instance, the synthesis of n-Amyl Acetate from the esterification reaction of acetic acid and n-amyl alcohol was evaluated in a pilot plant catalytic distillation column .


Physical And Chemical Properties Analysis

Amyl Acetoacetate is a liquid at 20°C . It has a boiling point of 222°C and a flash point of 86°C . The specific gravity at 20/20 is 0.96 . The refractive index is 1.43 .

Scientific Research Applications

Safety And Hazards

Amyl Acetoacetate is combustible and can cause skin and eye irritation . It is recommended to avoid ingestion and inhalation, and to keep it away from open flames, hot surfaces, and sources of ignition . It is also advised to use only non-sparking tools and take precautionary measures against static discharges .

Future Directions

Research on Acetoacetate, a similar compound, has shown promising results in the field of stem cell research. It was found to be a more efficient energy-yielding substrate for human mesenchymal stem cells than glucose and generates fewer reactive oxygen species . This could potentially open up new avenues for research and applications of Amyl Acetoacetate in the future.

properties

IUPAC Name

pentyl 3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-3-4-5-6-12-9(11)7-8(2)10/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDZAUPYMMSSVHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00216447
Record name Acetoacetic acid, n-amyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00216447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentyl 3-oxobutanoate

CAS RN

6624-84-6
Record name Acetoacetic acid, n-amyl ester
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006624846
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6624-84-6
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Record name 6624-84-6
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Record name Acetoacetic acid, n-amyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Amyl Acetoacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: The provided abstract demonstrates the ability of immobilized Nicotiana tabacum cells to reduce acetoacetic esters, including amyl acetoacetate, to their corresponding 3-hydroxybutanoates. [] This reduction process creates a chiral center. While the abstract does not specify the enantiomeric purity of the product, it highlights the potential of using plant cells for biotransformation. Further research would be needed to determine if this specific system can produce enantiomerically pure 3-hydroxybutanoates and to optimize conditions for specific enantioselectivity.

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